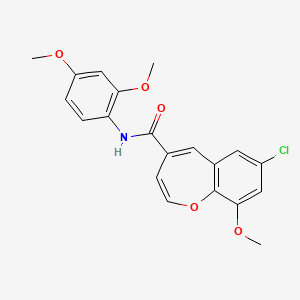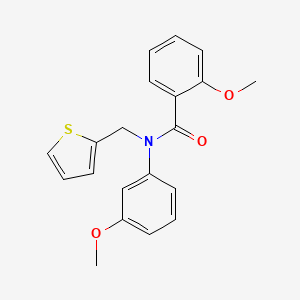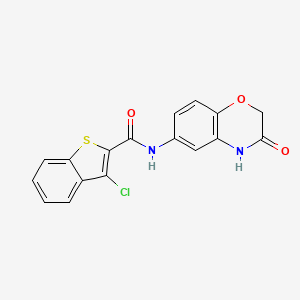
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with various functional groups, including chloro, methoxy, and carboxamide groups. These substitutions contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound’s ability to induce cell death in cancer cell lines without affecting normal cells makes it a valuable tool for studying apoptosis and cancer biology.
Chemical Research: Its diverse reactivity makes it a useful compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-hematin formation, which is crucial for its antimalarial activity . Additionally, its ability to induce apoptosis in cancer cells is linked to its interaction with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide include:
7-chloro-N-(2,4-dimethoxyphenyl)-4-quinazolinamine: This compound shares the chloro and dimethoxyphenyl groups but has a quinazolinamine core instead of a benzoxepine core.
7-chloro-N-(2,4-dimethoxyphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide: This compound has a similar substitution pattern but features a quinoline core.
The uniqueness of this compound lies in its benzoxepine core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
7-chloro-N-(2,4-dimethoxyphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18ClNO5/c1-24-15-4-5-16(17(11-15)25-2)22-20(23)12-6-7-27-19-13(8-12)9-14(21)10-18(19)26-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
GSZNNWARSWJYCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14982750.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14982758.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide](/img/structure/B14982762.png)

![8-(4-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14982777.png)
![1-[(2-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14982784.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methoxybenzamide](/img/structure/B14982792.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B14982795.png)
![Ethyl 4-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14982797.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982801.png)
![5-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14982808.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B14982817.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)pentanamide](/img/structure/B14982820.png)
